![molecular formula C20H23N3O4 B4726375 N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B4726375.png)
N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide
Overview
Description
N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide, also known as ITB, is a novel compound that has gained attention in the scientific research community due to its potential therapeutic applications. ITB is a benzimidazole derivative that has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. This compound has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of various signaling pathways. In addition, this compound has been shown to have antifungal and antiviral activities by inhibiting the activity of enzymes involved in the biosynthesis of cell walls and viral replication.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is its high purity and yield, which makes it suitable for further research. This compound also has a wide range of potential therapeutic applications, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide. One potential direction is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of this compound as a potential anticancer agent. Additionally, the development of this compound analogs with improved solubility and bioavailability could enhance its therapeutic potential. Overall, the future directions of this compound research are promising and could lead to the development of novel therapeutic agents.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various preclinical studies. Its potential therapeutic applications, including anticancer, antifungal, antiviral, and neuroprotective effects, make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to develop this compound analogs with improved solubility and bioavailability.
Scientific Research Applications
N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-propan-2-ylbenzimidazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-12(2)23-11-21-15-10-14(6-7-16(15)23)22-20(24)13-8-17(25-3)19(27-5)18(9-13)26-4/h6-12H,1-5H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIPGGFEZKTRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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